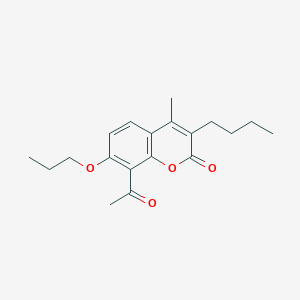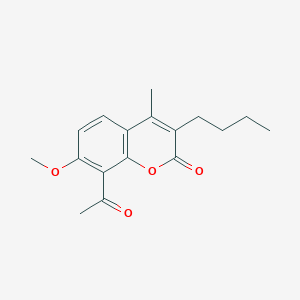![molecular formula C13H14N4S B293403 6-(2-Methylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 915909-74-9](/img/structure/B293403.png)
6-(2-Methylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Methylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound with potential applications in scientific research. It is a member of the triazolo-thiadiazole family of compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 6-(2-Methylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or receptors in the body, leading to the observed biological activities.
Biochemical and physiological effects:
Studies have shown that 6-(2-Methylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can affect various biochemical and physiological processes in the body. For example, it has been found to inhibit the growth of certain bacteria and fungi, reduce inflammation, and alleviate pain. These effects are thought to be mediated by its interactions with specific targets in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-(2-Methylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its diverse biological activities, which make it a potential candidate for the development of new drugs. However, its mechanism of action is not fully understood, which may limit its use in certain types of experiments. Additionally, its potential toxicity and side effects need to be carefully evaluated before using it in experiments involving living organisms.
Orientations Futures
There are several future directions for the study of 6-(2-Methylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its mechanism of action and identify its specific targets in the body. Another direction is to explore its potential applications in the treatment of various diseases, such as cancer, inflammation, and infections. Additionally, studies can be conducted to evaluate its safety and toxicity in different animal models and human cells. Overall, the study of 6-(2-Methylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has the potential to lead to the development of new drugs and therapies for various diseases.
Méthodes De Synthèse
The synthesis of 6-(2-Methylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-methylbenzaldehyde with thiosemicarbazide, followed by cyclization with propyl bromide. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity of the product.
Applications De Recherche Scientifique
6-(2-Methylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in scientific research. It has been found to possess diverse biological activities, including antimicrobial, antitumor, anti-inflammatory, and analgesic properties. These properties make it a potential candidate for the development of new drugs for various diseases.
Propriétés
Numéro CAS |
915909-74-9 |
|---|---|
Formule moléculaire |
C13H14N4S |
Poids moléculaire |
258.34 g/mol |
Nom IUPAC |
6-(2-methylphenyl)-3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H14N4S/c1-3-6-11-14-15-13-17(11)16-12(18-13)10-8-5-4-7-9(10)2/h4-5,7-8H,3,6H2,1-2H3 |
Clé InChI |
FRLWLGGXPZRQEY-UHFFFAOYSA-N |
SMILES |
CCCC1=NN=C2N1N=C(S2)C3=CC=CC=C3C |
SMILES canonique |
CCCC1=NN=C2N1N=C(S2)C3=CC=CC=C3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-[2-(hydroxyimino)-2-(4-methylphenyl)ethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B293324.png)
![7-[2-(hydroxyimino)-2-phenylethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B293325.png)

![3-chloro-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B293331.png)
![3-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B293332.png)
![7-[(4-chlorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B293333.png)
![3-butyl-8-(N-hydroxyethanimidoyl)-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B293336.png)
![methyl 2-[(8-acetyl-3-butyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-4-methylpentanoate](/img/structure/B293337.png)
![8-acetyl-3-butyl-7-[(4-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B293338.png)


